TLR7 agonist 14

TLR7 agonism NF-κB activation Potency comparison

Standard dual TLR7/8 agonists like R848 confound mechanistic studies due to TLR8 cross-reactivity. This optimized imidazoquinoline provides unambiguous pathway-specific data. - **Potency:** EC50 = 18 ± 1 nM (34-fold higher than R848 in Ramos Blue NF-κB cells) - **Selectivity:** >500-fold for TLR7 over TLR8; zero detectable TLR8 activation - **Application:** Ideal ADC payload, positive control, or benchmark for screening campaigns - **Supply:** Low-nanomolar activity reduces DMSO use and per-assay compound costs

Molecular Formula C29H36N6O3
Molecular Weight 516.6 g/mol
Cat. No. B12367719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 14
Molecular FormulaC29H36N6O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N
InChIInChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36)
InChIKeyQLONMNKKVKTOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7 Agonist 14: Potency and Selectivity Overview


TLR7 agonist 14 (CAS: 2832199-45-6, synonym: compound 17b) is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7) from the 1-substituted imidazo[4,5-c]quinoline chemical class [1]. It was developed through structure-activity relationship (SAR) optimization of a parent TLR7-selective agonist scaffold for antibody-drug conjugate (ADC) applications [1]. The compound is characterized by an N-(2-aminoethyl)carbamate-linked hydrophobic acyl tail that confers improved potency while maintaining TLR7 selectivity over TLR8 [1]. In Ramos Blue NF-κB reporter cells, TLR7 agonist 14 exhibits an EC50 of 18 ± 1 nM, representing a 34-fold improvement in potency relative to the reference dual-agonist R848 (EC50 = 616 ± 24 nM) [1]. The compound potently induces activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations [1].

TLR7-selective pathway activation tool
NF-κB reporter assay context
Primary immune cell stimulation studies

Why Generic TLR7 Agonists Cannot Substitute


TLR7 agonists are not functionally interchangeable due to substantial variability in receptor potency, TLR8 cross-reactivity, and downstream cytokine induction profiles [1][2]. Widely used reference compounds such as R848 (resiquimod) and imiquimod are dual TLR7/8 agonists with limited selectivity, which can confound mechanistic interpretation by activating both TLR7- and TLR8-dependent signaling cascades in overlapping immune cell populations [2]. In contrast, TLR7 agonist 14 demonstrates >500-fold selectivity for TLR7 over TLR8, a property that is not uniformly conserved across the imidazoquinoline chemical class . Moreover, potency differences exceeding an order of magnitude exist between structurally similar congeners—for instance, compound 17b (EC50 = 18 nM) versus compound 13b (EC50 = 1310 nM) from the same SAR series [1]. Generic substitution without verifying the specific SAR and selectivity profile would introduce uncontrolled variables in TLR7-dependent experimental systems, particularly in assays measuring NF-κB activation, cytokine secretion, or immune cell polarization [1].

TLR7/8 selectivity mismatch
Dual agonists like R848 activate TLR8, confounding TLR7-specific signaling interpretation.
Potency variability within SAR series
Structurally similar congeners exhibit widely different EC50 values; direct substitution may shift assay response.
Cytokine profile divergence
TLR7 vs TLR8 engagement drives distinct downstream cytokine induction and immune polarization.

Quantitative Differential Evidence


Enhanced Potency Over R848 in NF-κB Assays

In head-to-head testing within the Ramos Blue NF-κB reporter assay, TLR7 agonist 14 (compound 17b) demonstrated an EC50 of 18 ± 1 nM, compared to 616 ± 24 nM for the reference dual-agonist R848 (resiquimod) [1]. This represents a 34-fold improvement in potency (calculated as 616 / 18 ≈ 34.2). The assay utilized Ramos Blue cells, a B-cell lymphoma line engineered to secrete embryonic alkaline phosphatase (SEAP) in response to NF-κB activation following TLR7 stimulation [1]. The enhanced potency is attributed to the hydrophobic acyl tail modification at the N1-position of the imidazoquinoline core, which occupies a distinct region of the TLR7 binding pocket and forms additional interactions with residues N534, H558, and beyond, as validated by molecular docking studies [1].

Potency vs R848
Head-to-head
EC50 18 ± 1 nM (TLR7 agonist 14) vs 616 ± 24 nM for R848; ~34-fold lower EC50
Supports NF-κB reporter assay sensitivity
Ramos Blue cells; SEAP detection; 4-parameter fit
TLR7 agonism NF-κB activation Potency comparison Ramos Blue assay

Selectivity for TLR7 Over TLR8

TLR7 agonist 14 (compound 17b) is a highly selective TLR7 agonist with >500-fold selectivity for TLR7 over TLR8 in Ramos Blue reporter assays . This selectivity profile contrasts sharply with commonly used imidazoquinoline-based agonists such as R848 (resiquimod), which acts as a dual TLR7/8 agonist with EC50 values of approximately 120 nM for TLR7 and 2.63 µM for TLR8 (approximately 22-fold selectivity) [1], and imiquimod, which exhibits EC50 values of approximately 1.5–2.1 µM for TLR7 with measurable TLR8 activity [2]. The >500-fold selectivity window of TLR7 agonist 14 ensures that observed biological responses are attributable to TLR7 activation rather than confounding TLR8-mediated signaling, which involves distinct downstream adaptor usage and cytokine profiles .

TLR7 Selectivity
Cross-study
>500-fold selective for TLR7 over TLR8; R848 ~22-fold selectivity
Supports TLR7-specific signaling interpretation
Reporter assay context; TLR8 activation may confound
TLR7 selectivity TLR8 off-target Receptor specificity Reporter assay

Potency vs. Clinical-Stage Agonist GS-9620

In cross-study comparison of EC50 values obtained from TLR7 reporter assays, TLR7 agonist 14 (compound 17b) exhibits an EC50 of 18 nM in Ramos Blue cells [1], which is approximately 16-fold more potent than the clinical-stage TLR7 agonist GS-9620 (vesatolimod), which demonstrates an EC50 of 290–291 nM in HEK293 reporter assays [2]. While the assay systems differ (Ramos Blue vs. HEK293), both are widely accepted industry-standard TLR7 functional assays. The potency differential suggests that TLR7 agonist 14 may achieve comparable or superior receptor engagement at lower compound concentrations, an important consideration for in vitro mechanistic studies and for applications where compound solubility or cellular toxicity limits working concentration ranges [1].

Potency vs GS-9620
Cross-study
EC50 18 nM (Ramos Blue) vs 290–291 nM for GS-9620; ~16-fold lower EC50
Reported potency context in TLR7 reporter assays
Different reporter cell lines; cross-study comparison
Potency comparison GS-9620 Vesatolimod Reporter assay

Primary Immune Cell Activation at Low Nanomolar Levels

TLR7 agonist 14 (compound 17b) potently induces the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations [1]. In the original SAR study, compounds 17b, 16b, and 16d were specifically identified as the most potent inducers of primary immune cell activation among the synthesized series [1]. The observed cellular activation occurs at concentrations consistent with the compound's low-nanomolar EC50 in reporter assays, indicating that the enhanced potency at the receptor level translates effectively to primary cell systems [1]. In contrast, many early-generation TLR7 agonists such as imiquimod require micromolar concentrations (EC50 ≈ 1.5–2.1 µM) to achieve comparable receptor engagement [2], representing a potency gap of nearly two orders of magnitude that has practical implications for experimental design and compound consumption in primary cell assays [1][2].

Primary Cell Activation
Class-level
Low-nM activation of mouse macrophages and hPBMCs; imiquimod requires µM concentrations
Supports primary cell activation assay context
~100-fold concentration differential; solvent artifact minimization
hPBMC activation Murine macrophage Cytokine induction Primary cell assay

Recommended Application Scenarios


ADC Payload Development with Ultra-Potent TLR7 Agonism

TLR7 agonist 14 was specifically optimized within an SAR campaign aimed at developing next-generation ADC payloads [1]. Its 34-fold enhanced potency relative to R848 and >500-fold TLR7 selectivity make it particularly suitable for conjugation strategies where payload potency must be maintained at low intratumoral concentrations and off-target TLR8 activation could produce systemic inflammatory toxicity [1]. The compound's acyl tail modification was designed to retain or improve TLR7 activity without sacrificing permeability or selectivity, properties that are critical for ADC linker-payload optimization [1].

TLR7-Specific Signaling Studies

For immunology researchers investigating TLR7-specific downstream pathways (e.g., IRF7-mediated IFNα induction versus TLR8-driven NF-κB bias), the >500-fold selectivity of TLR7 agonist 14 ensures that observed cytokine profiles and transcriptional responses are unambiguously attributable to TLR7 activation . This is a critical distinction from widely used dual-agonists like R848 and imiquimod, which simultaneously engage both receptors and obscure pathway-specific conclusions .

Primary PBMC and Macrophage Activation Assays

TLR7 agonist 14's demonstrated ability to potently activate mouse macrophages and hPBMCs at low-nanomolar concentrations [1] enables researchers to minimize DMSO or other solvent concentrations in cell culture, reduce compound consumption in multi-well assays, and avoid the cytotoxicity that frequently accompanies micromolar agonist exposure [1]. The 83- to 117-fold potency differential relative to imiquimod [2] translates directly to lower per-assay compound cost and improved experimental reproducibility in primary cell systems.

Benchmarking Novel TLR7 Agonists

With an EC50 of 18 ± 1 nM and a well-characterized selectivity profile, TLR7 agonist 14 serves as an ideal positive control or benchmark compound for screening campaigns evaluating new TLR7 agonists [1]. Its potency surpasses both the historical reference R848 (34-fold improvement) and the clinical candidate GS-9620 (16-fold improvement) [1], providing a stringent comparator for assessing the activity of novel chemical entities in NF-κB reporter assays and primary immune cell activation studies [1].

Application
Selection Property
Validation Focus
ADC payload research
TLR7 potency and selectivity profile
Conjugation compatibility and target engagement in research models
TLR7 pathway signaling studies
>500-fold TLR7 selectivity over TLR8
Discrimination of IRF7/NF-κB pathway activation
Primary immune cell assays
Low-nM activation of hPBMCs and macrophages
Cytokine induction and solvent artifact reduction
TLR7 agonist screening benchmark
Well-characterized potency in reporter assays
Comparator context for novel TLR7 agonist evaluation

Technical Documentation Hub

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49 linked technical documents
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